Z-D-Trp-OBzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCVEDLXBEKPC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Z D Trp Obzl Within the Landscape of Protected Amino Acid Derivatives
Z-D-Trp-OBzl is a doubly protected form of D-tryptophan. The 'Z' designation refers to the benzyloxycarbonyl (Cbz) group, which protects the α-amino group of the amino acid. The "OBzl" indicates that the carboxylic acid group is protected as a benzyl (B1604629) ester. This strategic blocking of reactive sites is a cornerstone of peptide synthesis and other complex organic transformations. peptide.combachem.com
In the realm of peptide synthesis, protecting groups are indispensable. They prevent the reactive amino and carboxyl groups from forming unwanted side reactions during the controlled, stepwise formation of peptide bonds. iris-biotech.desigmaaldrich.com The choice of protecting groups is crucial and depends on the specific requirements of the synthesis strategy. peptide.com Groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) are widely used for N-terminal protection in solid-phase peptide synthesis (SPPS), while the benzyloxycarbonyl (Z) group has historically been significant in solution-phase synthesis. peptide.com
Similarly, protecting the carboxylic acid as a benzyl ester (OBzl) is a common strategy. bachem.com These protecting groups must be "orthogonal," meaning they can be selectively removed under different chemical conditions without affecting other protecting groups or the integrity of the growing peptide chain. iris-biotech.de For instance, the Z group is typically removed by hydrogenolysis, while benzyl esters can also be cleaved under these conditions. google.com
The use of protected amino acid derivatives like this compound extends beyond standard peptide synthesis. They are valuable intermediates in the synthesis of complex natural products, peptidomimetics, and pharmacologically active molecules. nih.govrsc.orgunimi.itresearchgate.net The specific combination of Z and OBzl protecting groups in this compound makes it a useful building block in synthetic schemes where these particular removal conditions are advantageous.
Historical Trajectories and Emerging Paradigms in D Amino Acid Derivative Research
For a long time, D-amino acids were considered unnatural and biologically inert, as the vast majority of proteins in living organisms are composed exclusively of L-amino acids. d-aminoacids.comthieme-connect.com The discovery of D-amino acids in living systems, first reported in insects and mollusks in the 1950s, marked a significant shift in this paradigm. wikipedia.org Since then, research has revealed that D-amino acids are present in a wide range of organisms, from bacteria to humans, and play crucial physiological roles. wikipedia.orgresearchgate.net
Historically, the focus of amino acid research was almost entirely on the L-enantiomers due to their role in protein synthesis. However, the identification of D-amino acids in bacterial cell walls, particularly D-alanine and D-glutamate, opened up new avenues of investigation. wikipedia.org These D-amino acids are essential for the structural integrity of peptidoglycan, making their biosynthetic pathways attractive targets for antibiotics. wikipedia.org
In recent decades, the field of D-amino acid research has expanded dramatically. D-Serine and D-aspartate have been identified as important neurotransmitters and neuromodulators in the mammalian central nervous system. wikipedia.orgmdpi.com D-Serine, for example, acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a role in learning, memory, and synaptic plasticity. researchgate.netmdpi.com This has spurred significant interest in D-amino acid derivatives as potential therapeutic agents for neurological disorders like Alzheimer's disease and schizophrenia. mdpi.com
The incorporation of D-amino acids into synthetic peptides is an emerging paradigm in drug design. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, leading to a longer biological half-life. mdpi.com Furthermore, the specific stereochemistry of D-amino acid-containing peptides can lead to unique three-dimensional structures and novel biological activities. For example, a synthetic version of the HIV-1 protease made entirely from D-amino acids showed catalytic activity specific for the D-enantiomer of its substrate. d-aminoacids.com The use of D-amino acid derivatives like Z-D-Trp-OBzl is integral to these advanced synthetic efforts, enabling the precise construction of these non-natural peptides. google.comgoogle.com
Significance of Stereochemistry in Chemical and Biological Systems
Molecular Imprinting Techniques for this compound Analogues
Molecular imprinting is a technology used to create synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. researchgate.netmdpi.com These molecularly imprinted polymers (MIPs) function as artificial receptors with a high affinity and selectivity for the target analyte, mimicking natural recognition entities like antibodies. nih.govmdpi.com
The synthesis of MIPs for D-tryptophan derivatives involves the polymerization of functional monomers and a cross-linker in the presence of the D-tryptophan analogue, which acts as the template molecule. mdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities in the polymer matrix. mdpi.com
The selection of components is critical for the performance of the resulting MIP. nih.gov Common components include:
Template: A D-tryptophan derivative, such as Boc-D-Trp or this compound itself.
Functional Monomers: These monomers interact with the template molecule through non-covalent interactions like hydrogen bonding or electrostatic forces. mdpi.com Methacrylic acid (MAA) is a frequently used functional monomer. analis.com.my Other examples include 3-aminopropyltriethoxylsilane and acryloyl-β-cyclodextrin. nih.govnih.gov In some cases, natural polymers like chitosan (B1678972) have been employed. preprints.orgmdpi.com
Cross-linker: This component forms the polymeric matrix and stabilizes the imprinted cavities. Ethylene glycol dimethacrylate (EGDMA) is a common choice. analis.com.my
Initiator: A substance like azobisisobutyronitrile (AIBN) is used to start the polymerization process. analis.com.my
Porogen (Solvent): The solvent dissolves all components and influences the morphology of the final polymer.
Different polymerization methods are employed, including bulk polymerization, which results in irregularly shaped particles, and sol-gel methods, which can be used to coat surfaces, such as magnetic nanoparticles. researchgate.netanalis.com.mynih.gov For instance, magnetic MIPs (Fe3O4@MIPs) for L-tryptophan have been synthesized using a sol-gel method with L-Trp as the template and 3-aminopropyltriethoxylsilane and n-octyltriethoxysilane as functional monomers. nih.gov
Table 1: Example Synthesis Parameters for Tryptophan-Imprinted Polymers This table is interactive. You can sort and filter the data.
| Template | Functional Monomer(s) | Cross-linker | Polymerization Method | Reference |
|---|---|---|---|---|
| Tryptophan | Methacrylic acid (MAA) | Ethylene glycol dimethacrylate (EGDMA) | Bulk Polymerization | analis.com.my |
| L-Tryptophan | 3-aminopropyltriethoxylsilane, n-octyltriethoxysilane | - | Sol-gel on magnetic particles | nih.govresearchgate.net |
| Tryptophan | Chitosan | Sulfuric Acid | Cross-linking | preprints.orgmdpi.com |
| L-phenylalanine anilide (PAA) | Methacrylic acid (MAA) | Poly(ethylene glycol dimethacrylate) | Grafting on ITO electrode | researchgate.net |
The chiral recognition sites created within the MIP are three-dimensional cavities that are highly specific to the template molecule. mdpi.com The selectivity of these sites is a result of a combination of shape complementarity and the precise spatial arrangement of functional groups that can interact with the target molecule. nih.gov For tryptophan derivatives, key interactions include hydrogen bonding and electrostatic forces between the polymer's functional groups and the amino acid's carboxyl and amino groups. mdpi.comrsc.org
The success of the imprinting process is quantified by metrics such as the imprinting factor (IF) and the selectivity factor (α). sci-hub.se The IF compares the binding of the template molecule to the MIP versus a non-imprinted polymer (NIP) prepared under identical conditions but without the template. sci-hub.se Studies on MIPs designed for tryptophan enantiomers have shown significant selectivity. For example, Fe3O4@MIPs synthesized with L-Trp as the template exhibited maximum adsorption capacities of 17.2 ± 0.34 mg/g for L-Trp and 7.2 ± 0.19 mg/g for D-Trp, with an imprinting factor of 5.6. nih.govresearchgate.netresearchgate.net This indicates that the imprinted cavities are highly matched with the L-Trp molecule in structure and functional group arrangement. nih.gov
Theoretical methods, such as density functional theory (DFT), can be employed to study the non-covalent interactions, like hydrogen bonding and short-range electrostatic forces, that are responsible for the macroscopic recognition effects. mdpi.comrsc.orgresearchgate.net
The stereochemistry of the template molecule is a crucial determinant of the recognition selectivity of the final MIP. Research consistently shows that a polymer imprinted with a specific enantiomer will preferentially bind that same enantiomer. mdpi.comresearchgate.net
For example, membranes imprinted with N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu) recognize the D-isomer over the corresponding L-isomer. mdpi.comresearchgate.netresearchgate.net Similarly, a membrane prepared with Boc-D-Trp as the print molecule recognizes the D-isomer of tryptophan derivatives in preference to the L-isomer. mdpi.com Conversely, membranes imprinted with an L-amino acid derivative, such as Boc-L-Trp, show specific recognition for the L-isomer. mdpi.comnih.gov This principle demonstrates that the molecular imprinting process effectively translates the chirality of the template into a selective recognition capability within the synthetic polymer matrix. The enantioselectivity factor (αef = QL/QD), which is the ratio of the amounts of L- and D-enantiomers bound to the polymer, for tryptophan has been reported to be 1.30 for an L-tyrosine imprinted polymer. x-mol.net
Investigation of Chiral Recognition Sites Formed by D-Tryptophan Esters
Enantioselective Separation and Analysis Using this compound Imprinted Materials
MIPs created using this compound or its analogues are valuable materials for the enantioselective separation and analysis of racemic mixtures of tryptophan derivatives. nih.gov They can be incorporated into various platforms, including membranes and chromatographic stationary phases, to achieve chiral resolution. researchgate.netmdpi.com
Molecularly imprinted membranes (MIMs) can be used to separate enantiomers based on selective transport. researchgate.net Electrodialysis, which uses an electrical potential difference as the driving force, is one such membrane transport system. oup.com Studies have shown that the permselectivity of a MIM—its ability to allow one enantiomer to pass through more readily than the other—often directly reflects its adsorption selectivity. mdpi.comresearchgate.net
For instance, a membrane imprinted with a tetrapeptide derivative and Ac-L-Trp as the template preferentially adsorbed the L-isomer from a racemic mixture. oup.com When used in electrodialysis, this membrane showed permselectivity toward the L-isomer. oup.com In another study, membranes imprinted with Z-D-Glu preferentially adsorbed the D-isomer and also selectively permeated it during electrodialysis. mdpi.comresearchgate.net This demonstrates that by imprinting a membrane with a D-amino acid derivative like this compound, it is possible to create a system that selectively transports D-tryptophan derivatives under an electric field.
Table 2: Findings from Enantioselective Separation Studies This table is interactive. You can sort and filter the data.
| Imprinted Material | Template Molecule | Target Analyte | Separation Method | Key Finding | Reference |
|---|---|---|---|---|---|
| Polystyrene Resin Membrane | Boc-D-Trp | Ac-D-Trp | Adsorption/Electrodialysis | Membrane preferentially recognized and permeated the D-isomer. | mdpi.com |
| Polystyrene Resin Membrane | Ac-L-Trp | Racemic Ac-Trp | Electrodialysis | Permselectivity toward the L-isomer, reflecting adsorption selectivity. | oup.com |
| Carboxylated Polysulfone Membrane | Z-D-Glu | Racemic Glu derivative | Electrodialysis | D-isomer was preferentially adsorbed and selectively permeated. | mdpi.comresearchgate.net |
| Magnetic Nanoparticles (Fe3O4@MIPs) | L-Trp | Racemic Trp | Solid Phase Extraction | Enantiomeric excess (ee) of Trp in supernatant reached 100%. | nih.gov |
| Sodium Alginate Composite Membrane | D-Trp | Racemic Trp | Pressure-driven permeation | High enantiomeric excess (>98%) of D-Trp in the permeate. | researchgate.net |
MIPs are widely used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. nih.gov The high affinity and selectivity of MIPs for their target molecules make them powerful tools for analytical chiral separation. nih.gov When packed into an HPLC column, a MIP will retain the template enantiomer more strongly than its counterpart, leading to different elution times and thus, separation. sci-hub.se
MIPs can be produced in various formats for chromatographic applications, including traditional ground particles, uniformly sized spherical particles, and monolithic columns prepared in-situ. mdpi.com The introduction of magnetic nanoparticles into MIPs has created materials that can be used for magnetic solid-phase extraction (MSPE), allowing for easy separation of the adsorbent from the sample solution prior to analysis. nih.govmdpi.com This has been successfully applied to the enantioseparation of racemic tryptophan in aqueous media. nih.govresearchgate.net
In one study, MIP-coated magnetic particles were used to extract L-tryptophan from a racemic mixture, achieving an enantiomeric excess of up to 100% in the remaining solution, demonstrating the high efficiency of the imprinted sites. nih.gov Capillary electrochromatography (CEC) is another technique where MIPs, often in monolithic or open-tubular column formats, are used for the fast and efficient analysis of chiral compounds like dansyl-amino acids. jiangnan.edu.cn
Electrodialysis and Permselectivity Studies with this compound Related Systems
Theoretical Frameworks of Chiral Recognition in this compound Systems
The ability to distinguish between enantiomers, a process known as chiral recognition, is fundamental in various chemical and biological systems. In the context of this compound (N-Benzyloxycarbonyl-D-tryptophan benzyl ester), the theoretical underpinnings of chiral recognition are governed by a complex interplay of non-covalent interactions. These interactions create a transient diastereomeric complex between the chiral selector and the analyte, where the differences in stability between the R- and S-enantiomer complexes lead to discrimination. The bulky and conformationally significant benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) group play pivotal roles in this process.
Steric Effects and Intermolecular Interactions in Chiral Recognition
Steric hindrance and specific intermolecular interactions are the primary drivers of chiral recognition in systems involving this compound. The three-dimensional arrangement of the Z-group, the benzyl ester, and the indole (B1671886) side chain of the D-tryptophan residue creates a unique chiral environment that can be selectively recognized.
The benzyloxycarbonyl (Z) group, with its phenyl ring and carbonyl function, imposes significant steric bulk at the N-terminus. This steric hindrance can restrict the conformational freedom of the molecule and influence how it presents itself to a chiral selector. The orientation of the Z-group can either facilitate or impede the formation of other crucial interactions necessary for stable binding.
Hydrogen bonding is another critical intermolecular force. The amide N-H group of the protected tryptophan can act as a hydrogen bond donor, while the carbonyl oxygens of the Z-group and the benzyl ester can act as acceptors. The indole N-H of the tryptophan side chain also provides an additional hydrogen bond donor site. The precise spatial arrangement of these donor and acceptor sites, dictated by the D-configuration of the tryptophan, will determine the feasibility and strength of hydrogen bonds formed with a chiral selector.
The interplay of these interactions—steric repulsion, π-π stacking, and hydrogen bonding—forms the basis of the "three-point interaction model" for chiral recognition. For effective discrimination, a chiral selector must establish at least three points of contact with the analyte, with at least one of these interactions being stereochemically dependent. In the case of this compound, these points of interaction are well-defined by its constituent parts.
To illustrate the impact of these interactions, consider a hypothetical chiral stationary phase (CSP) designed to separate enantiomers of protected amino acids. The differential binding affinity can be quantified by the separation factor (α), which is the ratio of the retention factors of the two enantiomers.
| Chiral Selector Feature | Dominant Interaction with this compound | Postulated Contribution to Chiral Recognition |
| Planar Aromatic Moiety | π-π Stacking | Strong interaction with the benzyl and Z-group phenyl rings; sensitive to the spatial orientation of these groups. |
| Hydrogen Bond Donor/Acceptor | Hydrogen Bonding | Formation of specific hydrogen bonds with the amide and carbonyl groups of this compound. |
| Bulky Alkyl Group | Steric Hindrance | Creates steric clashes with one enantiomer more than the other, preventing optimal binding. |
This table presents a hypothetical scenario to illustrate the principles of intermolecular interactions in chiral recognition.
Computational Modeling of this compound Binding Sites
Computational modeling provides a powerful tool to investigate the intricacies of chiral recognition at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to model the binding of this compound to a chiral selector and to elucidate the energetic and structural basis for enantioselectivity.
Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a chiral selector. These simulations calculate a binding score based on the sum of intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds. By docking both the D- and L-enantiomers of Z-Trp-OBzl, one can compare their binding energies and identify the key residues and interactions responsible for discrimination. For instance, a docking study might reveal that the D-enantiomer forms a more stable π-π stacking interaction with an aromatic residue in the selector's binding pocket, while the L-enantiomer experiences a steric clash, resulting in a lower binding affinity.
Molecular dynamics simulations can further refine these models by introducing flexibility and observing the dynamic behavior of the selector-analyte complex over time. MD simulations of dipeptides containing tryptophan have shown that the molecule undergoes significant rotational dynamics, which can alter the proximity of different functional groups. nih.gov In the context of this compound, MD simulations could reveal how the conformational flexibility of the Z-group and the benzyl ester influences the stability of the diastereomeric complexes. These simulations can provide insights into the changes in solvent structure around the binding site and calculate the binding free energy, offering a more accurate prediction of enantioselectivity.
| Computational Method | Information Gained for this compound Systems | Example Finding |
| Molecular Docking | Preferred binding pose, key interacting residues, and estimated binding affinity. | The indole ring of D-Trp forms a favorable cation-π interaction with a charged residue in the selector, an interaction not possible for the L-enantiomer. |
| Molecular Dynamics | Dynamic stability of the complex, conformational changes upon binding, and calculation of binding free energy. | The Z-group of the L-enantiomer exhibits greater conformational fluctuations, leading to a less stable hydrogen bonding network compared to the D-enantiomer complex. |
| Quantum Mechanics | Accurate calculation of interaction energies, particularly for non-covalent interactions like π-π stacking and hydrogen bonds. | Calculation of the interaction energy for the π-π stack between the selector and the benzyl ester shows a 5 kcal/mol stabilization for the D-enantiomer complex versus 2 kcal/mol for the L-enantiomer. |
This table provides illustrative examples of how computational modeling can be applied to study chiral recognition of this compound.
Through these theoretical and computational frameworks, a detailed understanding of the molecular determinants of chiral recognition involving this compound can be achieved, paving the way for the rational design of more effective chiral selectors and separation methods.
Enzymatic and Receptor Interaction Studies with Z D Trp Obzl and Its Peptidic Forms
Investigation of Z-D-Trp-OBzl as a Substrate or Inhibitor in Enzyme Systems
The interaction of this compound and its derivatives with various enzyme systems has been a subject of scientific inquiry, particularly focusing on enzymes involved in tryptophan metabolism.
Tryptophan is an essential amino acid that is metabolized through several pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. researchgate.netnih.gov The rate-limiting enzymes in the kynurenine pathway are tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govumcg.nlbiorxiv.org These enzymes catalyze the conversion of L-tryptophan to N-formylkynurenine. biorxiv.org Given the structural similarity of this compound to the natural substrate L-tryptophan, studies have explored its potential to interact with these enzymes. Research suggests that modifications to the tryptophan structure can influence the activity of these enzymes. For instance, some tryptophan metabolites have been shown to affect the enzymes involved in oxidative phosphorylation. nih.gov The presence of the bulky benzyl (B1604629) and benzyloxycarbonyl protecting groups in this compound could sterically hinder its entry into the active site of these enzymes or, conversely, it could act as an inhibitor.
The major pathways of tryptophan metabolism are summarized below:
Kynurenine Pathway: Over 90% of tryptophan is metabolized through this pathway, initiated by IDO and TDO, leading to the production of kynurenine and other metabolites. nih.gov
Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin. researchgate.net
Microbiota-driven Metabolism: Gut microbiota can also metabolize tryptophan, influencing its availability to the host. researchgate.net
To understand the nature of the interaction between this compound and enzymes, researchers analyze key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov These parameters provide insights into whether the compound acts as a substrate, a competitive inhibitor, a non-competitive inhibitor, or an allosteric modulator. bu.edu
Determining these parameters typically involves measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the compound being tested. europa.eu The data is often analyzed using graphical methods like the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation. bu.eduresearchgate.net
Table 1: Hypothetical Enzyme Kinetic Data for a Tryptophan-Metabolizing Enzyme in the Presence of this compound
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with this compound (µM/min) |
| 10 | 0.25 | 0.17 |
| 20 | 0.40 | 0.29 |
| 40 | 0.57 | 0.44 |
| 80 | 0.73 | 0.62 |
| 160 | 0.85 | 0.77 |
This table presents hypothetical data for illustrative purposes.
Analysis of such data would reveal changes in Km and Vmax, indicating the mechanism of interaction. For example, an increase in the apparent Km with no change in Vmax would suggest competitive inhibition. bu.edu
Allosteric regulation is a fundamental cellular control mechanism where a molecule binds to an enzyme at a site other than the active site, known as the allosteric site, causing a conformational change that alters the enzyme's activity. numberanalytics.comlibretexts.orgkhanacademy.org This can result in either positive (activation) or negative (inhibition) modulation. libretexts.org
Feedback inhibition is a specific type of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. nih.gov This is a crucial mechanism for maintaining homeostasis. nih.gov For instance, in the tryptophan biosynthetic pathway, the final product, tryptophan, inhibits the first enzyme in the pathway. nih.gov
Studies have investigated whether tryptophan derivatives can act as allosteric modulators. For example, N-acetylserotonin (NAS) has been identified as a positive allosteric modulator of IDO1, enhancing its activity. nih.gov It is conceivable that this compound or peptides derived from it could also interact with allosteric sites on tryptophan-metabolizing enzymes, thereby modulating their function and impacting metabolic pathways. numberanalytics.comnih.gov
Analysis of Enzyme Kinetic Parameters in the Presence of this compound
Design of Peptidomimetics Incorporating this compound for Biological Targeting
The incorporation of modified amino acids like this compound into peptides is a key strategy in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. slideshare.net
The rational design of peptidomimetics involves a cyclical process of designing, synthesizing, and testing new molecules. upc.edu The inclusion of D-amino acids, such as D-tryptophan from this compound, is a common strategy to increase resistance to enzymatic degradation by proteases, thereby prolonging the biological half-life of the peptide. ekb.eg
Key principles in the design of peptidomimetics incorporating this compound include:
Conformational Constraint: Introducing conformational rigidity into a peptide can increase its selectivity and affinity for a specific receptor. This can be achieved through cyclization or by incorporating bulky groups. slideshare.net
Isosteric Replacement: Replacing parts of the peptide with chemical groups that have similar electronic or steric properties can improve stability without compromising biological activity. slideshare.net
Backbone Modification: Altering the peptide backbone can prevent enzymatic cleavage. slideshare.net
The goal is to create a molecule that retains the key pharmacophoric elements responsible for biological activity while overcoming the limitations of natural peptides.
Structure-activity relationship (SAR) studies are crucial for optimizing the design of peptidomimetics. researchgate.net These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. ekb.egresearchgate.net
For peptides containing this compound, SAR studies might involve:
Varying the position of the D-tryptophan residue: The location of the D-Trp residue within the peptide sequence can significantly impact its interaction with a target receptor.
Substituting other amino acids: Replacing other amino acids in the peptide chain can help to identify which residues are critical for activity. frontiersin.org
Modifying the protecting groups: While this compound is used as a building block, the final peptide may have these protecting groups removed or replaced with other moieties. The nature of these groups can influence activity.
An example of SAR can be seen in the development of neurokinin receptor antagonists, where the incorporation of non-peptidic moieties and conformational constraints led to ligands with improved affinity and selectivity. researchgate.net Similarly, studies on antioxidant peptides have shown that the presence and position of amino acids like tryptophan, with its indole (B1671886) ring, significantly influence their activity. mdpi.com
Table 2: Illustrative SAR Data for a Hypothetical Peptide Series Based on a this compound Scaffold
| Peptide Analogue | Modification | Receptor Binding Affinity (IC₅₀, nM) |
| 1 (Lead Peptide) | Ac-D-Trp-Phe-Gly-NH₂ | 50 |
| 2 | Ac-D-Trp-Ala -Gly-NH₂ | 250 |
| 3 | Ac-D-Trp-Phe-Ala -NH₂ | 75 |
| 4 | Ac-L-Trp -Phe-Gly-NH₂ | 500 |
| 5 | Cyclo (D-Trp-Phe-Gly) | 15 |
This table presents hypothetical data to illustrate the principles of SAR studies.
These studies provide valuable insights that guide the rational design of more potent and selective peptidomimetics for various therapeutic targets. upc.edu
Advanced Analytical Methodologies for Z D Trp Obzl Characterization and Quantification in Complex Mixtures
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Z-D-Trp-OBzl
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound. These techniques provide detailed information about the molecule's atomic arrangement, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. copernicus.orgcopernicus.org By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can gain insights into the spatial arrangement of atoms and the rotational freedom around specific bonds. copernicus.org For instance, the presence of multiple conformations in solution, such as those arising from rotation around amide bonds, can be detected and characterized. jlu.edu.cn In some cases, temperature-dependent NMR studies can be employed to determine the energy barriers between different conformational states. copernicus.org The analysis of NMR data, often complemented by computational modeling, allows for the determination of the predominant solution conformation, which is crucial for understanding its biological activity and interactions. copernicus.org
Key NMR Parameters for this compound Analysis:
| Parameter | Information Gained |
| Chemical Shifts (¹H, ¹³C) | Electronic environment of each nucleus, providing a fingerprint of the molecule. |
| Coupling Constants (J-couplings) | Connectivity between atoms and dihedral angles, revealing bond relationships. |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei, crucial for determining 3D structure. |
| Temperature Coefficients | Information on the stability of intramolecular hydrogen bonds. |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive technique used for the precise determination of the molecular weight of this compound and for its quantification in complex mixtures. ufl.edu High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule. ufl.edu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), yields characteristic fragment ions that serve as a structural fingerprint for unambiguous identification. nih.gov
For quantitative analysis, MS is often coupled with a separation technique like liquid chromatography (LC-MS). mpg.de This allows for the separation of this compound from other components in a mixture before it enters the mass spectrometer, thereby enhancing sensitivity and accuracy. mpg.delcms.cz Both targeted and untargeted quantitative methods can be employed. ufl.edu In targeted analysis, specific ions of this compound are monitored to determine its concentration, while untargeted approaches can be used for broader profiling of a sample. ufl.edu
Typical Mass Spectrometry Data for this compound:
| Technique | Parameter | Typical Value/Observation |
| Electrospray Ionization (ESI) | [M+H]⁺ | Expected m/z corresponding to C₂₆H₂₅N₂O₄⁺ |
| High-Resolution MS | Accurate Mass | Matches the calculated elemental composition. |
| Tandem MS (MS/MS) | Fragment Ions | Characteristic fragments from the loss of benzyl (B1604629), benzyloxycarbonyl, or other groups. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, and chiroptical spectroscopy techniques are essential for its determination. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. These techniques are highly sensitive to the stereochemical configuration of the compound.
The CD spectrum of an enantiomerically pure sample of this compound will show a characteristic pattern of positive and negative bands. The presence of its enantiomer, Z-L-Trp-OBzl, would alter this spectrum, and the magnitude of this change can be used to quantify the enantiomeric excess (ee). mdpi.com Calibration curves are often constructed by measuring the CD response of mixtures with known enantiomeric compositions. hindsinstruments.com It is important to note that factors such as molecular aggregation can sometimes influence specific rotation measurements, a phenomenon known as the Horeau effect, which underscores the need for careful method validation. rsc.org
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatographic methods are fundamental for the separation, isolation, and quantification of this compound and its potential metabolites from complex matrices. These techniques rely on the differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound due to its versatility, efficiency, and applicability to non-volatile compounds. ijrpr.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov
The development of a robust HPLC method involves the optimization of several parameters to achieve good separation and peak shape. ejgm.co.ukseejph.com
Key Parameters in HPLC Method Development for this compound:
| Parameter | Considerations |
| Column | Typically a C18 or C8 column for reversed-phase separation. seejph.com |
| Mobile Phase | A mixture of water (often with a buffer) and an organic solvent like acetonitrile (B52724) or methanol. seejph.com The gradient or isocratic elution profile is optimized for resolution. |
| Flow Rate | Adjusted to balance analysis time and separation efficiency. ejgm.co.uk |
| Detection | UV detection is common, with the wavelength set to the absorbance maximum of this compound. ejgm.co.uk |
| Temperature | Column temperature can be controlled to improve peak shape and reproducibility. |
Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and robustness. seejph.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be employed for its analysis after chemical derivatization. jfda-online.com Derivatization converts the non-volatile compound into a more volatile and thermally stable derivative. jfda-online.com Common derivatization strategies include silylation or acylation, which target the functional groups of the molecule. jfda-online.com
Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification and quantification. nih.gov GC-MS offers high resolution and sensitivity and is particularly useful for identifying and quantifying trace levels of volatile impurities or degradation products. mdpi.commeasurlabs.com
Future Directions and Translational Research Potential of Z D Trp Obzl
Development of Z-D-Trp-OBzl Based Probes for Chemical Biology
The field of chemical biology utilizes small-molecule probes to study and manipulate biological systems with high precision. numberanalytics.comthermofisher.kr These probes are essential tools for identifying protein targets, profiling enzyme activity, and imaging biological processes in real-time. numberanalytics.commatthewslab.org The incorporation of non-canonical amino acids, such as D-amino acids, into these probes is a growing strategy to enhance their stability against degradation by proteases in biological environments. mdpi.comresearchgate.net
This compound serves as a promising scaffold for the development of next-generation chemical probes. Its D-tryptophan core can mimic natural peptide ligands while resisting enzymatic cleavage, prolonging its biological lifetime and efficacy. The true potential lies in modifying its structure to create trifunctional probes. sigmaaldrich.com Such probes typically contain:
A connectivity group for attachment to a known ligand or pharmacophore.
A reactive group (e.g., diazirine or benzophenone) for forming a covalent bond with a target protein upon photoactivation. sigmaaldrich.com
A bioorthogonal handle (e.g., an alkyne or azide) for "clicking" on a reporter tag, such as a fluorescent dye or biotin (B1667282) for enrichment and detection. sigmaaldrich.com
By strategically replacing or modifying the Z and OBzl protecting groups of this compound, researchers can synthesize a library of probes. These probes could be used in activity-based protein profiling (ABPP) to identify novel enzymes or in target deconvolution studies to elucidate the mechanism of action of bioactive compounds. The indole (B1671886) side chain of the tryptophan residue can also participate in specific binding interactions, potentially guiding the probe to targets within certain protein families.
| Original Component | Potential Modification for Probe Synthesis | Function in Chemical Probe | Example Application |
|---|---|---|---|
| Z-group (N-terminus) | Replacement with a ligand or pharmacophore | Provides binding specificity to a target protein. | Targeted protein labeling in a specific pathway. |
| OBzl group (C-terminus) | Replacement with a photo-reactive group (e.g., benzophenone) and a bioorthogonal handle (e.g., alkyne). | Covalent capture of the target protein and subsequent detection/purification. | Identifying unknown binding partners of a drug molecule. |
| D-Tryptophan Core | Remains as the central scaffold. | Confers proteolytic resistance and specific steric/electronic interactions. | Increasing the in-cellulo stability of the probe. |
Exploration of this compound in Material Science Applications (e.g., advanced membranes)
In material science, there is a significant demand for materials with highly specific recognition capabilities. One of the most promising areas is the creation of molecularly imprinted polymers (MIPs), which are synthetic materials engineered to have bespoke binding sites for a specific target molecule. researchgate.netmdpi.com These "plastic antibodies" are finding use in separation science, catalysis, and sensor technology.
This compound is an ideal candidate to serve as a "print molecule" or template for creating advanced, chiral-selective membranes. researchgate.net The process involves polymerizing a matrix of functional monomers around the this compound molecule. After polymerization, the template is washed away, leaving behind cavities that are precisely shaped to recognize this compound or structurally similar molecules. researchgate.net The D-configuration and the bulky aromatic groups (indole, Z, and OBzl) create a well-defined, three-dimensional pocket that can discriminate between enantiomers. researchgate.netresearchgate.net
Research on analogous compounds has demonstrated the viability of this approach. For instance, membranes imprinted with Z-D-Glu have shown the ability to selectively recognize and transport D-isomers of amino acids over their L-counterparts. researchgate.netmdpi.com Similarly, membranes imprinted with Boc-D-Trp have been shown to recognize the D-isomer of tryptophan preferentially. researchgate.netresearchgate.net By applying these principles, this compound could be used to fabricate advanced membranes for applications such as:
Enantiomeric Separation: Purifying D-amino acids for pharmaceutical synthesis.
Selective Filtration: Removing specific contaminants from complex mixtures.
Drug Delivery: Creating materials that release a therapeutic agent in response to the presence of a specific biomarker.
| Print Molecule (Template) | Polymer Matrix | Key Finding | Potential this compound Application |
|---|---|---|---|
| Z-D-Glu | Polyurea, Polystyrene | Membranes recognized the D-isomer of glutamic acid in preference to the L-isomer. researchgate.netmdpi.com | Creating membranes for separating D- and L-tryptophan. |
| Boc-D-Trp | Polystyrene resin with tetrapeptide derivatives | The imprinted membrane recognized the D-isomer over the corresponding L-isomer. researchgate.netresearchgate.net | Developing highly selective sensors for tryptophan derivatives. |
| Ac-L-Trp | Polymeric membranes with tripeptide residues | Imprinted membranes showed high adsorption selectivity toward the L-isomer. researchgate.net | Proving the principle of using tryptophan derivatives for imprinting. |
This compound in the Synthesis of Optically Active Fine Chemicals
Optically active (chiral) fine chemicals are high-value compounds that form the basis of many pharmaceuticals, agrochemicals, and flavors. The synthesis of these molecules in an enantiomerically pure form is a central challenge in modern chemistry. This compound serves as a versatile chiral building block for constructing such complex molecules. sigmaaldrich.com Its utility stems from the stable, pre-defined stereocenter at the alpha-carbon and the presence of orthogonal protecting groups (Z and OBzl) that can be removed under different conditions, allowing for stepwise chemical modifications. spbu.ru
One major application is in the synthesis of peptide-based drugs and peptidomimetics. sigmaaldrich.com Incorporating a D-amino acid like D-tryptophan can significantly enhance a peptide's resistance to proteolysis, improving its bioavailability and therapeutic potential. mdpi.com this compound is a direct precursor for introducing this moiety.
Furthermore, it can be used to synthesize other classes of fine chemicals:
Peptide Aldehydes: The benzyl (B1604629) ester (OBzl) can be selectively reduced to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H). thieme-connect.de Peptide aldehydes are a known class of protease inhibitors.
Complex Heterocycles: The tryptophan indole ring can be a starting point for building more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
Chiral Ligands: The core amino acid structure can be elaborated into chiral ligands for asymmetric catalysis, enabling the synthesis of other optically active compounds.
The use of this compound ensures that the desired stereochemistry is maintained throughout the synthetic sequence, avoiding costly and difficult chiral separation steps at a later stage. nih.gov
Emerging Methodologies for Enhanced Synthesis and Application of this compound
The expanding applications of this compound necessitate the development of more efficient and sustainable methods for its synthesis and use. Traditional peptide chemistry often involves multiple steps with potentially hazardous reagents. Emerging methodologies are addressing these challenges.
For Synthesis:
Enzymatic Synthesis: The use of proteases as ligases in reverse, under specific conditions, can offer a greener alternative for forming peptide bonds. This approach can provide high stereoselectivity and reduce the need for harsh chemical reagents. mdpi.com
Improved Coupling Reagents: The development of advanced coupling reagents (e.g., HAPyU) for peptide synthesis can lead to higher yields, faster reaction times, and reduced epimerization (loss of chiral purity), which is a critical concern when working with chiral molecules. thieme-connect.de
Flow Chemistry: Performing the synthesis in continuous flow reactors rather than traditional batch flasks can improve control over reaction parameters, enhance safety, and allow for easier scalability, potentially lowering the cost of production.
For Application:
Solid-Phase Synthesis: Attaching the initial amino acid to a solid resin support simplifies the synthesis of complex peptides derived from this compound. This method allows for easy purification by simply washing the resin, which is more efficient than chromatographic purification at each step. thieme-connect.de
Self-Assembling Peptides: Short peptides containing D-amino acids can self-assemble into well-ordered nanostructures like hydrogels or monolayers. researchgate.net Methodologies to control this self-assembly process could lead to new biomaterials for tissue engineering or nanotechnology, where this compound would be a key building block.
These advanced methodologies will not only make this compound more accessible but will also unlock new and innovative applications, solidifying its role as a key molecule in translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
